molecular formula C22H24N2O5 B1667979 贝那普利拉特 CAS No. 86541-78-8

贝那普利拉特

货号: B1667979
CAS 编号: 86541-78-8
分子量: 396.4 g/mol
InChI 键: MADRIHWFJGRSBP-ROUUACIJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

贝那普利拉特是前药贝那普利尔的活性代谢产物。它是一种非巯基血管紧张素转换酶 (ACE) 抑制剂,主要用于治疗高血压、心力衰竭和慢性肾功能衰竭。 贝那普利拉特通过抑制血管紧张素 I 转换为血管紧张素 II(一种强效的血管收缩剂)的作用,从而降低血压,改善心脏功能 .

科学研究应用

贝那普利拉特具有广泛的科学研究应用:

作用机制

贝那普利拉特通过抑制血管紧张素转换酶 (ACE) 发挥作用。该酶催化血管紧张素 I 转换为血管紧张素 II,血管紧张素 II 是一种强效的血管收缩剂。通过抑制 ACE,贝那普利拉特降低血管紧张素 II 水平,导致血管扩张、血压下降和醛固酮分泌减少。 这导致心脏输出量增加,系统和肺血管阻力降低 .

生化分析

Biochemical Properties

Benazeprilat exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), a critical enzyme in the renin-angiotensin-aldosterone system . This system plays a key role in regulating blood pressure and fluid balance. By inhibiting ACE, benazeprilat prevents the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II . This leads to vasodilation, reduced blood volume, and ultimately, lower blood pressure .

Cellular Effects

Benazeprilat’s primary cellular effect is the reduction of angiotensin II levels. This decrease in angiotensin II leads to a reduction in vasoconstriction and a decrease in the release of aldosterone, a hormone that promotes sodium and water retention . These effects collectively result in a decrease in blood pressure .

Molecular Mechanism

The molecular mechanism of benazeprilat involves the competitive inhibition of ACE. By binding to ACE, benazeprilat prevents the enzyme from converting angiotensin I to angiotensin II . This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and decreased blood volume .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benazeprilat are observed over time. Following administration, peak plasma levels of benazeprilat are observed between 1 and 6 hours . The elimination of benazeprilat from plasma is biphasic, with mean initial and terminal half-lives of 3.0 and 17.3 hours, respectively .

Dosage Effects in Animal Models

In animal models, the effects of benazeprilat have been observed to vary with dosage . While specific dosage effects can depend on the model used, it is generally observed that higher dosages lead to greater reductions in blood pressure .

Metabolic Pathways

Benazeprilat is involved in the metabolic pathway of benazepril . Benazepril is metabolized in the liver, where it undergoes enzymatic hydrolysis to form benazeprilat . This process involves the cleavage of an ester group, transforming the prodrug benazepril into its active form .

Transport and Distribution

After oral administration, benazepril is absorbed and transformed into benazeprilat in the liver . The distribution volume of benazeprilat is approximately 8.7 L . It is primarily excreted in the urine, with trace amounts of benazepril and about 20% as benazeprilat .

Subcellular Localization

The subcellular localization of benazeprilat is not explicitly defined in the literature. Given its role as an ACE inhibitor, it is likely to be found wherever ACE is present within the cell. ACE is typically found in the endothelial cells of the blood vessels, renal tubular epithelium, and various other tissues .

准备方法

合成路线和反应条件: 贝那普利拉特的合成通常涉及贝那普利的 水解。贝那普利尔首先通过多步合成过程合成,包括苯氮杂卓衍生物与苯丁酸衍生物的缩合。 最后一步涉及在受控条件下使用氢氧化钠将贝那普利尔水解为贝那普利拉特 .

工业生产方法: 在工业环境中,贝那普利拉特是通过水解贝那普利盐酸盐生产的。该过程涉及将贝那普利盐酸盐溶解在合适的溶剂中,然后加入氢氧化钠等碱来诱导水解。 然后,通过结晶或色谱法纯化反应混合物,以获得高纯度的贝那普利拉特 .

化学反应分析

反应类型: 贝那普利拉特会经历几种类型的化学反应,包括水解、氧化和取代反应。

常用试剂和条件:

主要产物: 贝那普利尔水解的主要产物是贝那普利拉特。 氧化和取代反应会生成贝那普利拉特的各种衍生物,具体取决于所使用的试剂和条件 .

相似化合物的比较

贝那普利拉特类似于其他 ACE 抑制剂,例如依那普利拉特、赖诺普利和雷米普利。 它具有使其与这些化合物区别开来的独特特性:

类似化合物:

  • 依那普利拉特
  • 赖诺普利
  • 雷米普利

贝那普利拉特独特的药代动力学特性和持久作用使其成为治疗高血压和心力衰竭的宝贵治疗剂 .

属性

IUPAC Name

(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADRIHWFJGRSBP-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCC3=CC=CC=C3)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501024701
Record name Benazeprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86541-78-8
Record name Benazeprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86541-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benazeprilat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benazeprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benazeprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENAZEPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRM708L703
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benazeprilat
Reactant of Route 2
Reactant of Route 2
Benazeprilat
Reactant of Route 3
Benazeprilat
Reactant of Route 4
Benazeprilat
Reactant of Route 5
Benazeprilat
Reactant of Route 6
Benazeprilat
Customer
Q & A

Q1: How does benazeprilat interact with its target and what are the downstream effects of this interaction?

A1: Benazeprilat is the active metabolite of benazepril, functioning as a potent angiotensin-converting enzyme (ACE) inhibitor []. It achieves this by competitively binding to and inhibiting ACE [, ]. This binding prevents the conversion of angiotensin I to angiotensin II [, , ]. As a result, the potent vasoconstrictive actions of angiotensin II are suppressed, leading to vasodilation [, ]. Additionally, benazeprilat diminishes angiotensin II-induced aldosterone secretion by the adrenal cortex, promoting sodium excretion and subsequently increasing water outflow [, , ].

Q2: What is the molecular formula and weight of benazeprilat?

A2: The molecular formula of benazeprilat is C24H28N2O5. Its molecular weight is 424.5 g/mol.

Q3: Is there any information on the performance and applications of benazeprilat under various conditions?

A3: While specific details regarding material compatibility and stability under various conditions are limited within the provided research, studies highlight the importance of appropriate formulation strategies to enhance its stability, solubility, and bioavailability []. Further investigation is necessary to fully elucidate its performance and applications under diverse environmental conditions.

Q4: Does benazeprilat possess any catalytic properties?

A4: Benazeprilat is not known to exhibit catalytic properties. Its primary mechanism of action revolves around the inhibition of ACE, rather than catalyzing any specific chemical reaction.

Q5: How do modifications to the structure of benazeprilat affect its activity, potency, and selectivity?

A6: Research indicates that the SS configuration of benazeprilat exhibits the most potent ACE inhibitory activity []. While precise details regarding the impact of specific structural modifications are limited in the provided research, exploring these alterations could unveil valuable insights into optimizing benazeprilat's therapeutic profile.

Q6: Is there any information regarding SHE regulations and compliance for benazeprilat?

A6: The provided scientific research does not explicitly discuss SHE regulations related to benazeprilat. Adherence to relevant safety guidelines and regulations is paramount throughout all stages of its development, manufacturing, and distribution.

Q7: What is known about the ADME profile of benazeprilat and its in vivo activity and efficacy?

A9: Benazepril, the prodrug of benazeprilat, undergoes rapid absorption and hepatic metabolism to its active form, benazeprilat [, , , , , , , , ]. Benazeprilat exhibits a long duration of action due to its high affinity binding to ACE [, , , ]. The elimination of benazeprilat occurs primarily through biliary excretion [, , ], with a minor contribution from renal excretion [, , ]. It demonstrates potent and long-lasting ACE inhibition in various animal models [, , , , ], contributing to its antihypertensive effects [, , , , , ].

Q8: What are the findings from cell-based assays, animal models, and clinical trials regarding the efficacy of benazeprilat?

A10: Benazeprilat effectively inhibits ACE activity in both in vitro and in vivo settings. In isolated vascular preparations, it demonstrates potent inhibition of angiotensin I-induced contractions []. Animal studies highlight its ability to lower blood pressure [, , , , , ], improve left ventricular function [, ], and protect against end-organ damage [, ]. While human clinical trials are not explicitly discussed in the provided research, the collective findings from these studies support its potential as a therapeutic agent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。